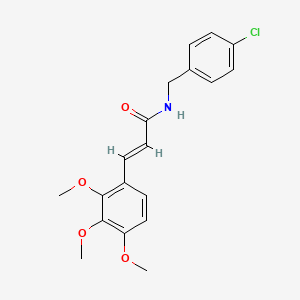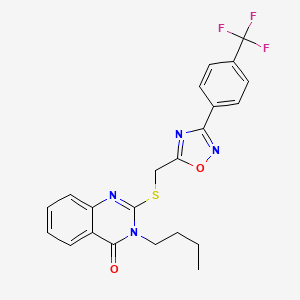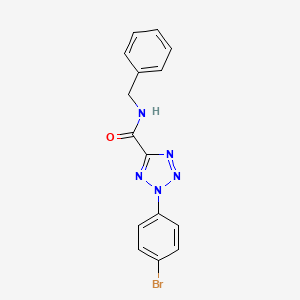![molecular formula C12H18N2O B2709405 [4-(Phenylamino)piperidin-4-yl]methanol CAS No. 113231-29-1](/img/structure/B2709405.png)
[4-(Phenylamino)piperidin-4-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(Phenylamino)piperidin-4-yl]methanol: is an organic compound with the molecular formula C12H18N2O It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and features a phenylamino group attached to the piperidine ring
準備方法
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method for synthesizing [4-(Phenylamino)piperidin-4-yl]methanol involves the reductive amination of 4-piperidone with aniline. The reaction typically uses a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Hydrogenation: Another method involves the hydrogenation of 4-(phenylamino)piperidine-4-carboxylic acid or its derivatives. This process requires a hydrogenation catalyst such as platinum or palladium under high pressure and temperature conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as crystallization or chromatography are often employed.
化学反応の分析
Types of Reactions:
Oxidation: [4-(Phenylamino)piperidin-4-yl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form various derivatives, such as secondary amines, using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Secondary amines or other reduced derivatives.
Substitution: Various substituted piperidine derivatives.
科学的研究の応用
Chemistry:
Intermediate in Synthesis: [4-(Phenylamino)piperidin-4-yl]methanol is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Pharmacological Research: The compound is studied for its potential pharmacological properties, including its activity as a ligand for various biological targets.
Drug Development: It serves as a building block for the development of new therapeutic agents, particularly in the field of central nervous system disorders.
Industry:
Material Science: The compound is explored for its potential use in the development of novel materials with specific chemical properties.
作用機序
The mechanism of action of [4-(Phenylamino)piperidin-4-yl]methanol involves its interaction with specific molecular targets, such as receptors or enzymes. The phenylamino group can engage in hydrogen bonding and π-π interactions, while the piperidine ring provides structural stability. These interactions can modulate the activity of the target proteins, leading to various biological effects.
類似化合物との比較
4-(Phenylamino)piperidine: Lacks the methanol group, which may affect its solubility and reactivity.
4-(Phenylamino)piperidin-4-yl)ethanol: Similar structure but with an ethanol group, potentially altering its pharmacokinetic properties.
4-(Phenylamino)piperidin-4-yl)acetone: Contains a ketone group, which may influence its chemical reactivity and biological activity.
Uniqueness:
[4-(Phenylamino)piperidin-4-yl]methanol: is unique due to the presence of the methanol group, which can participate in additional hydrogen bonding and influence the compound’s solubility and reactivity. This makes it a versatile intermediate in synthetic chemistry and a valuable compound in pharmacological research.
特性
IUPAC Name |
(4-anilinopiperidin-4-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c15-10-12(6-8-13-9-7-12)14-11-4-2-1-3-5-11/h1-5,13-15H,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKNRLRCRJRGFJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(CO)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-3-(2-(2,3-dihydroxybenzylidene)-1-methylhydrazinyl)benzo[d]isothiazole 1,1-dioxide](/img/structure/B2709323.png)
![1-(4-Chlorobenzenesulfonyl)-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-YL]piperidine](/img/structure/B2709325.png)




![N-{3-[(1-cyanocyclobutyl)(methyl)carbamoyl]phenyl}pyridine-3-carboxamide](/img/structure/B2709336.png)
![3-benzyl-7-((2,5-dimethylbenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2709337.png)
![methyl 4-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]benzoate](/img/structure/B2709339.png)

![5-[(4-chloroanilino)methylene]-4-methoxy-2(5H)-furanone](/img/structure/B2709341.png)
![2-[5-(thiophene-2-carbonyl)thiophen-2-yl]acetonitrile](/img/structure/B2709342.png)
![N-[2,2-bis(furan-2-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2709344.png)
